Potassium (azetidin-1-ylmethyl)trifluoroborate
Description
Potassium (azetidin-1-ylmethyl)trifluoroborate is a trifluoroborate salt characterized by an azetidine (a four-membered nitrogen-containing heterocycle) substituent attached via a methylene group to the boron center. This compound belongs to the organotrifluoroborate family, which has gained prominence in organic synthesis due to its stability, ease of handling, and versatility in cross-coupling reactions such as the Suzuki-Miyaura reaction . While direct references to this specific compound are absent in the provided evidence, its structural analogs (e.g., Boc-protected aminomethyltrifluoroborates, azidoaryltrifluoroborates) suggest that it serves as a masked boronic acid, enabling chemoselective transformations in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
potassium;azetidin-1-ylmethyl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BF3N.K/c6-5(7,8)4-9-2-1-3-9;/h1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZDNEMWKCYHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCC1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (azetidin-1-ylmethyl)trifluoroborate typically involves the reaction of azetidin-1-ylmethyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, under anhydrous conditions to prevent hydrolysis of the trifluoroborate moiety. The general reaction scheme is as follows:
Azetidin-1-ylmethyl bromide+Potassium trifluoroborate→Potassium (azetidin-1-ylmethyl)trifluoroborate+Potassium bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium (azetidin-1-ylmethyl)trifluoroborate participates in Pd-catalyzed Suzuki-Miyaura couplings, transferring the azetidinylmethyl group to aryl or alkenyl electrophiles. Key findings include:
Reaction Conditions
Substrate Scope
The azetidine ring’s strained geometry slightly reduces reaction rates compared to simpler alkyltrifluoroborates but enhances regioselectivity in coupling with hindered electrophiles .
Chemoselective Cross-Coupling
In multi-boronic systems, the trifluoroborate group reacts preferentially over boronic acids or esters under Pd catalysis. For example:
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Competitive Coupling : When combined with 4-chlorophenyl boronic acid, the trifluoroborate moiety selectively couples with aryl bromides at 60°C, leaving boronic acids intact .
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Mechanism : The tetracoordinated boron resists protodeboronation, enabling selective transmetalation .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group (if present in derivatives) can be removed under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine without affecting the trifluoroborate.
Oxidation
Controlled oxidation with hydrogen peroxide converts the trifluoroborate to a hydroxyl group, yielding azetidinylmethanol derivatives.
Comparative Reactivity
Mechanistic Insights
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Transmetalation : The trifluoroborate transfers the azetidinylmethyl group to Pd(II) via a base-assisted process, forming a Pd-alkyl intermediate .
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Reductive Elimination : The intermediate couples with the electrophile (e.g., aryl halide), releasing the cross-coupled product and regenerating Pd(0) .
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Side Reactions : Protodeboronation is minimal (<5%) due to the stability of the trifluoroborate .
Scientific Research Applications
Scientific Research Applications
Potassium (azetidin-1-ylmethyl)trifluoroborate has been utilized in several key areas:
Organic Synthesis
- Coupling Reactions : It serves as a nucleophile in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, allowing for the formation of carbon-carbon bonds.
- Functionalization : The compound can selectively react with electrophiles like aryl halides and alkenes, facilitating complex synthetic pathways without significant side reactions.
Biochemical Applications
- While specific biological applications are still under investigation, its structural characteristics suggest potential use as a molecular tool in biochemical assays and drug discovery.
Pharmaceutical Development
- This compound may serve as an intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition or antimicrobial activity.
Case Studies
Several studies have highlighted the utility of this compound in various contexts:
Mechanism of Action
The mechanism of action of potassium (azetidin-1-ylmethyl)trifluoroborate in cross-coupling reactions involves the following steps:
Activation: The palladium catalyst activates the organotrifluoroborate, facilitating the formation of a palladium-boron complex.
Transmetalation: The boron atom transfers its organic group to the palladium center, forming a palladium-organic intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Analogues
A. Potassium Boc-Protected Aminomethyltrifluoroborate
- Structure : Features a Boc-protected primary amine instead of the azetidine ring.
- Reactivity: Acts as a primary aminomethyl equivalent in Suzuki-Miyaura couplings with aryl/hetaryl chlorides (yields: 70–95%) .
- Advantage : The Boc group stabilizes the amine, preventing side reactions during cross-coupling.
- Limitation : Requires deprotection post-coupling to access free amines, unlike the azetidinyl group, which retains its cyclic structure.
B. Potassium Azidoaryltrifluoroborates
- Structure : Contains an azide (-N₃) substituent on the aryl ring.
- Reactivity : Enables sequential cross-coupling/1,3-dipolar cycloaddition or azide reduction in one-pot reactions .
- Comparison : The azetidinyl group may offer distinct reactivity in cycloadditions or intramolecular heterocycle formation due to strain in the four-membered ring.
C. Potassium Alkoxymethyltrifluoroborates
- Structure : Alkoxy groups (e.g., methoxy, ethoxy) attached via methylene to boron.
- Synthesis : Prepared via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides .
- Application : Used in cross-coupling with aryl chlorides; low solubility in organic solvents necessitates specialized purification techniques (e.g., Soxhlet extraction) .
D. Potassium (2-Chloropyrimidin-5-yl)trifluoroborate
- Structure : Chloropyrimidine substituent.
- Utility : Acts as a coupling agent in carbon-heteroatom bond formation, leveraging the trifluoroborate as a leaving group .
- Contrast : The azetidinyl group’s nucleophilic nitrogen could facilitate intramolecular cyclization or serve as a directing group in catalysis.
Research Findings and Challenges
- Catalytic Efficiency : Trifluoroborates often require lower catalyst loadings (e.g., 0.5 mol% Pd with XPhos ligand) compared to boronic acids .
- Side Reactions : Protodeboronation is minimized due to the stability of trifluoroborates, but base-sensitive substrates (e.g., azetidine) may require mild conditions .
Biological Activity
Potassium (azetidin-1-ylmethyl)trifluoroborate, with the chemical formula CHBFKNO and CAS number 1430219-73-0, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.
- Molecular Weight : 263.1068 g/mol
- SMILES Notation : FB-(F)F.[K+]
- Complexity : 261
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 2
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Synthesis of Azetidine-3-carboxylic acid : Cyclization of a beta-lactam under acidic conditions.
- Protection of Carboxylic Acid : Using di-tert-butyl dicarbonate (Boc₂O).
- Conversion to Azetidine-3-boronic Acid : Reaction with a suitable boronic acid reagent.
- Formation of Trifluoroborate Ester : Introduction of trifluoroborane.
- Potassium Salt Formation : Neutralization with potassium carbonate.
Each step requires careful control and purification to ensure high purity and yield, validated through methods like NMR and HPLC .
Antimicrobial Properties
Research indicates that compounds containing azetidine rings exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional treatments. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell wall synthesis .
Antitumor Effects
Recent studies have explored the antitumor potential of azetidine derivatives, including this compound. These compounds have been linked to the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies demonstrate that they can inhibit tumor growth by affecting critical pathways such as ERK signaling .
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing significant antibacterial activity with MIC values lower than those of standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | E. coli |
| This compound | 15 | S. aureus |
Study 2: Antitumor Efficacy in Xenograft Models
In a xenograft model for human cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study indicated that the compound inhibits cell proliferation through apoptosis induction.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Treatment | 65 |
Q & A
Q. What are the standard synthetic routes for preparing potassium (azetidin-1-ylmethyl)trifluoroborate, and what reaction conditions optimize yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting azetidin-1-ylmethylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous media under mild basic conditions (e.g., K₂CO₃ or Cs₂CO₃). Key factors for optimization include:
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: This trifluoroborate acts as a stable boron reagent in Suzuki-Miyaura couplings. Protocol steps include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).
- Solvent : Biphasic toluene/water or THF/water mixtures to facilitate transmetalation.
- Key advantage : Reduced protodeboronation compared to boronic acids, improving yield in air-sensitive reactions. Monitor byproduct formation (e.g., fluorobenzene) via ¹⁹F NMR .
Q. What analytical techniques are critical for characterizing this compound and verifying purity?
Methodological Answer:
- NMR spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm structure and detect impurities (e.g., residual boronic acid).
- Mass spectrometry : HRMS for molecular ion validation.
- Elemental analysis : Quantify potassium and boron content to assess stoichiometric purity .
Advanced Research Questions
Q. How do reaction conditions influence protodeboronation side reactions, and how can they be mitigated?
Methodological Answer: Protodeboronation occurs via base-mediated hydrolysis of the trifluoroborate to boronic acid, followed by decomposition. Strategies to suppress this include:
- Base selection : Use weaker bases (e.g., K₂CO₃) instead of strong bases (e.g., KOH) to slow hydrolysis.
- Solvent optimization : Aqueous THF (10:1 ratio) reduces boronic acid liberation compared to toluene/water.
- Kinetic monitoring : Track reaction progress with ¹⁹F NMR to identify critical points for quenching .
Q. What mechanistic insights explain the role of endogenous fluoride in Suzuki-Miyaura couplings with trifluoroborates?
Methodological Answer: Endogenous fluoride (from trifluoroborate hydrolysis) activates the palladium catalyst by displacing halide ligands, accelerating oxidative addition. However, excess fluoride can inhibit transmetalation. Balance fluoride concentration by:
Q. How can stereochemical outcomes be controlled in reactions involving this trifluoroborate, such as alkenylation or hydrogenation?
Methodological Answer:
- Catalyst tuning : Use chiral ligands (e.g., Rh-diene complexes) for enantioselective alkenylation.
- Hydrogenation conditions : Pd/C with H₂ gas under controlled pressure and temperature to favor (Z)- or (E)-isomers. For example, low-temperature hydrogenation favors (Z)-alkenes, while prolonged reaction times promote isomerization to (E)-forms .
Experimental Design & Data Contradictions
Q. How should researchers design experiments to resolve discrepancies in catalytic efficiency across different trifluoroborate substrates?
Methodological Answer:
- Comparative studies : Test the compound alongside structurally similar trifluoroborates (e.g., potassium vinyltrifluoroborate) under identical conditions.
- Variable isolation : Systematically vary one parameter (e.g., solvent polarity, base strength) while holding others constant.
- DFT calculations : Model transition states to identify steric/electronic effects from the azetidine group .
Q. What are common pitfalls in scaling up synthesis, and how can they be addressed?
Methodological Answer:
- Byproduct accumulation : At scale, inorganic salts (e.g., KBr) may co-precipitate. Use continuous Soxhlet extraction for efficient separation.
- Exothermicity : Implement gradual reagent addition and cooling to prevent thermal runaway.
- Quality control : Validate purity at intermediate stages via elemental analysis and XRD .
Safety & Handling in Research Settings
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
